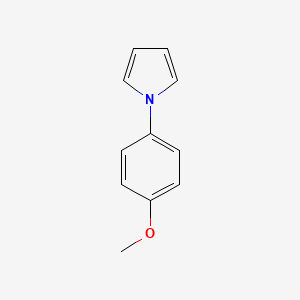

1-(4-Methoxyphenyl)-1H-pyrrole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 116798. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methoxyphenyl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-13-11-6-4-10(5-7-11)12-8-2-3-9-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYFMHHMFUMBCGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70297602 | |

| Record name | 1-(4-Methoxyphenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70297602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5145-71-1 | |

| Record name | 5145-71-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116798 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5145-71-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215974 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Methoxyphenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70297602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Methoxyphenyl)-1H-pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(4-Methoxyphenyl)-1H-pyrrole molecular structure

An In-Depth Technical Guide to the Molecular Structure of 1-(4-Methoxyphenyl)-1H-pyrrole

This guide provides a comprehensive technical overview of this compound, a significant N-arylpyrrole derivative. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the molecule's structural elucidation, synthesis, and physicochemical properties, grounding the discussion in established analytical methodologies and their underlying principles.

The pyrrole ring is a fundamental five-membered aromatic heterocycle that serves as a core structural motif in a vast array of biologically active compounds, including natural products like heme and chlorophyll, as well as blockbuster synthetic drugs such as Atorvastatin.[1][2][3][4] The introduction of a substituent on the pyrrole nitrogen, particularly an aryl group, creates the N-arylpyrrole scaffold. This modification is a critical strategy for modulating the electronic, physical, and biological properties of the parent molecule.[5]

The specific compound of interest, this compound (CAS No. 5145-71-1), features a methoxy-functionalized phenyl group attached to the pyrrole nitrogen. The interplay between the electron-rich pyrrole and the substituted phenyl ring, influenced by the electron-donating methoxy group, makes this molecule a valuable subject for both fundamental research and practical applications.[5] This guide will explore the intricacies of its molecular architecture.

Molecular Synthesis: The Paal-Knorr Condensation

Understanding the molecular structure begins with its synthesis. The most common and efficient method for constructing N-substituted pyrroles is the Paal-Knorr synthesis.[6][7] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, p-anisidine (4-methoxyaniline).[8]

The causality behind this choice of reaction is its reliability and versatility. The mechanism proceeds via the formation of a hemiaminal upon nucleophilic attack of the amine on one of the carbonyl groups, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring. The use of an acid catalyst facilitates the dehydration steps.[8]

Caption: High-level workflow for the Paal-Knorr synthesis of this compound.

Core Molecular Structure and Conformation

The molecular structure of this compound, with the chemical formula C₁₁H₁₁NO, is defined by the spatial arrangement of its three key components: the pyrrole ring, the phenyl ring, and the bridging C-N bond.[9][10]

Caption: Numbered atomic structure of this compound.

A critical feature of this molecule is its conformation. Unlike fully conjugated planar systems, N-arylpyrroles are typically non-planar. Steric hindrance between the protons on the pyrrole ring (at C2 and C5) and the phenyl ring (at C2' and C6') forces the two rings to adopt a twisted conformation. X-ray crystallography studies of similar substituted N-arylpyrroles reveal a significant dihedral angle between the planes of the two rings, often in the range of 40-50°.[11] This twist is crucial as it partially disrupts the π-conjugation between the rings, influencing the molecule's electronic properties, and consequently, its reactivity and spectroscopic signature.

Physicochemical and Spectroscopic Data

Accurate characterization is the cornerstone of chemical research. The identity and purity of this compound are confirmed through a combination of physical measurements and spectroscopic analysis.

Key Physicochemical Properties

The following table summarizes the core physical and chemical identifiers for the molecule.

| Property | Value | Source |

| CAS Number | 5145-71-1 | [9][10] |

| Molecular Formula | C₁₁H₁₁NO | [9][10] |

| Molecular Weight | 173.21 g/mol | [9][10][12] |

| Appearance | White solid | [13] |

| Melting Point | 110-114 °C | [10][13] |

| Boiling Point | 174-180 °C (at 23 Torr) | [13] |

| InChIKey | WYFMHHMFUMBCGI-UHFFFAOYSA-N | [9][10] |

Spectroscopic Elucidation

Spectroscopy provides a detailed fingerprint of the molecular structure. For this compound, Nuclear Magnetic Resonance (NMR) is the most powerful tool for structural verification in solution.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides a precise map of the proton environments in the molecule.[14] The spectrum is characterized by distinct signals for the pyrrole, phenyl, and methoxy protons.

-

Pyrrole Protons: The pyrrole ring protons appear as two distinct multiplets, typically in the range of 6.2-7.3 ppm. Due to symmetry in the unsubstituted pyrrole ring, the protons at the α-positions (C2, C5) are chemically equivalent, as are the protons at the β-positions (C3, C4). They appear as triplets due to coupling with each other.[15][16]

-

Phenyl Protons: The para-substituted phenyl ring gives rise to a classic AA'BB' system, which often appears as two distinct doublets in the aromatic region (6.9-7.4 ppm). The protons ortho to the methoxy group are shifted upfield compared to those ortho to the pyrrole ring due to the methoxy's electron-donating effect.

-

Methoxy Protons: The three protons of the methoxy (-OCH₃) group are highly shielded and appear as a sharp singlet, typically around 3.8 ppm.[17]

The ¹³C NMR spectrum complements the proton data by providing information on the carbon skeleton.[1][18] Key signals include the distinct resonances for the α- and β-carbons of the pyrrole ring and the four unique carbon environments of the substituted phenyl ring.

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Rationale |

| Pyrrole Hα (C2-H, C5-H) | ~6.7 - 7.3 (t) | ~120 - 125 | Adjacent to nitrogen, deshielded. |

| Pyrrole Hβ (C3-H, C4-H) | ~6.2 - 6.4 (t) | ~108 - 112 | More shielded than α-protons. |

| Phenyl H (ortho to N) | ~7.2 - 7.4 (d) | ~125 - 130 | Aromatic region, deshielded by pyrrole. |

| Phenyl H (ortho to OMe) | ~6.9 - 7.1 (d) | ~114 - 118 | Shielded by electron-donating OMe group. |

| Methoxy (-OCH₃) | ~3.8 (s) | ~55 | Aliphatic, attached to electronegative oxygen. |

Protocol: Acquiring a Proton NMR Spectrum

This protocol outlines a self-validating system for obtaining a high-quality ¹H NMR spectrum.

1. Sample Preparation:

- Rationale: Proper sample preparation is critical to avoid signal broadening and artifacts.

- Steps:

- Accurately weigh 5-10 mg of this compound.

- Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

- Add a small amount of an internal standard, typically tetramethylsilane (TMS, 0 ppm), for accurate chemical shift referencing.

- Cap the tube and gently invert to ensure complete dissolution and homogeneity.

2. Instrument Setup & Shimming:

- Rationale: A homogeneous magnetic field (B₀) is essential for high resolution. Shimming corrects for field inhomogeneities.

- Steps:

- Insert the sample into the NMR spectrometer.

- Lock the spectrometer on the deuterium signal of the solvent.

- Perform an automated or manual shimming procedure to maximize the field homogeneity, observing the lock signal shape and level.

3. Acquisition:

- Rationale: The acquisition parameters determine the quality of the final spectrum (signal-to-noise ratio, resolution).

- Steps:

- Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

- Use a standard 90° pulse angle.

- Set the number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.

- Set a relaxation delay (D1) of 1-2 seconds to allow for full proton relaxation between scans.

4. Data Processing & Analysis:

- Rationale: Proper processing transforms the raw Free Induction Decay (FID) into an interpretable spectrum.

- Steps:

- Apply a Fourier Transform to the FID.

- Phase correct the spectrum manually or automatically to ensure all peaks are in pure absorption mode.

- Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

- Integrate the peaks to determine the relative ratios of protons.

- Analyze the chemical shifts, coupling patterns (splitting), and integration values to assign the signals to the molecular structure.

Applications and Scientific Relevance

The structural features of this compound make it a compound of interest in several scientific domains:

-

Medicinal Chemistry: The N-arylpyrrole scaffold is a "privileged structure" in drug discovery. The methoxy group can participate in hydrogen bonding and its electronic influence can tune the binding affinity of the molecule to biological targets. Pyrrole derivatives have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3]

-

Materials Science: As a derivative of pyrrole, this compound can be considered a monomer for the synthesis of conductive polymers. The methoxyphenyl group can be used to modify the solubility, processability, and electronic properties of the resulting polypyrrole-based materials.[5]

-

Synthetic Chemistry: It serves as a versatile building block for the synthesis of more complex heterocyclic systems and oligofunctional pyrroles.[2]

Conclusion

The molecular structure of this compound is a well-defined architecture characterized by a non-planar arrangement of its pyrrole and methoxyphenyl rings. Its synthesis is reliably achieved through the Paal-Knorr reaction, and its structure is unambiguously confirmed by a suite of spectroscopic techniques, most notably NMR. The specific electronic modulation provided by the para-methoxy group imparts properties that make this molecule a valuable tool for researchers in both life sciences and materials science, highlighting the profound impact that subtle structural modifications can have on chemical function.

References

-

The synthesis of arylpyrroles by a catalytic asymmetric Paal–Knorr reaction. ResearchGate. Available at: [Link]

-

This compound | C11H11NO | CID 272427. PubChem. Available at: [Link]

-

Pyrrole synthesis - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

-

Paal–Knorr synthesis - Wikipedia. Wikipedia. Available at: [Link]

-

Highly Atroposelective Synthesis of Arylpyrroles by Catalytic Asymmetric Paal–Knorr Reaction | Journal of the American Chemical Society. Journal of the American Chemical Society. Available at: [Link]

-

This compound - Chemical Synthesis Database. ChemSynthesis. Available at: [Link]

-

¹H NMR Spectrum of 1‐(4‐methoxyphenyl)‐1H pyrrole. - ResearchGate. ResearchGate. Available at: [Link]

-

Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - NIH. National Institutes of Health. Available at: [Link]

-

Crystal structure of (4-(4-methoxyphenyl)-1H-pyrrole-3-carbonyl)ferrocene, C22H19FeNO2. De Gruyter. Available at: [Link]

-

(PDF) (1R,2S,5R)-5-Methyl-2-[2-(4-nitrophenyl)propan-2-yl]cyclohexyl 2-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole-1-carboxylate: crystal structure and Hirshfeld analysis - ResearchGate. ResearchGate. Available at: [Link]

-

Simple Synthesis of Substituted Pyrroles | The Journal of Organic Chemistry. The Journal of Organic Chemistry. Available at: [Link]

-

This compound - High purity | EN - Georganics. Georganics. Available at: [Link]

-

Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - SciSpace. SciSpace. Available at: [Link]

-

This compound (C11H11NO) - PubChemLite. PubChemLite. Available at: [Link]

-

1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924). Human Metabolome Database. Available at: [Link]

-

Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. ACG Publications. Available at: [Link]

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PubMed Central. National Institutes of Health. Available at: [Link]

-

1-(4-Methoxyphenyl)-1-propanol | C10H14O2 | CID 92218 - PubChem. PubChem. Available at: [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC - PubMed Central. National Institutes of Health. Available at: [Link]

-

This compound | CAS No.5145-71-1 Synthetic Routes. Molbase. Available at: [Link]

-

Pyrrole - Wikipedia. Wikipedia. Available at: [Link]

-

¹H NMR spectra of 1H‐pyrrole (1) in different solvents. - ResearchGate. ResearchGate. Available at: [Link]

Sources

- 1. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrole - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. This compound | C11H11NO | CID 272427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound - High purity | EN [georganics.sk]

- 13. This compound | 5145-71-1 [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. Pyrrole(109-97-7) 1H NMR spectrum [chemicalbook.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]

1-(4-Methoxyphenyl)-1H-pyrrole synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Methoxyphenyl)-1H-pyrrole

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a key N-arylpyrrole scaffold. N-arylpyrroles are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties.[1][2] This document details established synthetic methodologies, including the Paal-Knorr and Clauson-Kaas reactions, providing insights into the mechanistic underpinnings and rationale for procedural choices. A detailed, field-proven experimental protocol is presented, followed by a thorough guide to the structural elucidation of the target compound using modern spectroscopic techniques. This guide is intended for researchers, chemists, and professionals in drug development seeking a practical and scientifically grounded resource for the preparation and validation of this compound.

Introduction: The Significance of the N-Arylpyrrole Scaffold

The pyrrole ring is a fundamental five-membered aromatic heterocycle present in a vast array of natural products, pharmaceuticals, and functional materials.[2][3] The substitution of the pyrrolic nitrogen with an aryl group gives rise to N-arylpyrroles, a class of compounds that has garnered considerable attention for its broad spectrum of biological activities. These derivatives have been explored as antimicrobial agents, GPR120 agonists for the potential treatment of type II diabetes, and as building blocks for more complex molecular architectures.[1][4][5] The methoxyphenyl substituent, in particular, is a common feature in pharmacologically active molecules, often modulating metabolic stability and receptor binding affinity.

The synthesis of this compound serves as an excellent case study for the construction of the N-arylpyrrole core. Understanding the nuances of its synthesis and the definitive methods for its characterization is crucial for any research program that utilizes this important structural motif.

Synthetic Methodologies: Constructing the N-Arylpyrrole Core

The formation of the N-arylpyrrole bond is typically achieved through condensation reactions that form the heterocyclic ring. The two most prominent and reliable methods are the Paal-Knorr synthesis and the Clauson-Kaas synthesis.

The Paal-Knorr Synthesis

Developed in 1884, the Paal-Knorr synthesis remains a cornerstone for the preparation of substituted pyrroles.[3][6] The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 4-methoxyaniline (p-anisidine), typically under neutral or mildly acidic conditions.[7][8]

Causality of the Mechanism: The reaction is initiated by the nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound (e.g., 2,5-hexanedione or succinaldehyde). This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group, forming a five-membered hemiaminal intermediate. The subsequent dehydration of this intermediate is the driving force for the formation of the stable aromatic pyrrole ring.[9] The use of a weak acid, such as acetic acid, can accelerate the reaction by protonating a carbonyl group, rendering it more electrophilic.[8]

Caption: Mechanism of the Paal-Knorr Pyrrole Synthesis.

The Clauson-Kaas Synthesis

Mechanistic Rationale and Modern Advancements: The reaction proceeds via the acid-catalyzed hydrolysis of the 2,5-dimethoxytetrahydrofuran to generate the reactive succinaldehyde in situ. This is then trapped by the amine, leading to the pyrrole through a pathway analogous to the Paal-Knorr synthesis.[11]

The versatility of the Clauson-Kaas reaction has been significantly enhanced by modern synthetic techniques. Microwave-assisted protocols, for instance, dramatically reduce reaction times from hours to minutes.[10][12] Furthermore, a wide array of catalysts have been developed to improve efficiency and promote greener reaction conditions, including iodine, cerium(III) chloride, zinc catalysts, and oxone.[11][12][13][14] These catalysts facilitate the hydrolysis step under milder conditions, broadening the substrate scope.

Caption: Mechanism of the Clauson-Kaas Pyrrole Synthesis.

Field-Proven Experimental Protocol: Microwave-Assisted Clauson-Kaas Synthesis

This protocol describes an efficient, solvent-free, microwave-assisted synthesis of this compound catalyzed by iodine, adapted from established methodologies.[11] This method is chosen for its high yield, short reaction time, and operational simplicity.

Reagents and Materials

-

4-Methoxyaniline (p-anisidine)

-

2,5-Dimethoxytetrahydrofuran

-

Iodine (catalytic amount, ~5 mol%)

-

Diethyl ether

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

-

Microwave reactor

-

Standard laboratory glassware

-

Rotary evaporator

Step-by-Step Procedure

-

Reaction Setup: In a dedicated microwave reaction vessel, combine 4-methoxyaniline (1.0 mmol), 2,5-dimethoxytetrahydrofuran (1.2 mmol), and a catalytic amount of iodine (0.05 mmol).

-

Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a controlled temperature (e.g., 120-140°C) for a short duration (e.g., 5-10 minutes). The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, allow the reaction mixture to cool to room temperature. Add diethyl ether (10 mL) to the vessel and stir to dissolve the product.

-

Purification: Filter the resulting mixture to remove any insoluble material. The filtrate, containing the crude product, is then concentrated under reduced pressure using a rotary evaporator.

-

Chromatography: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent to isolate the pure this compound.

-

Final Product: The fractions containing the pure product are combined and the solvent is evaporated to yield the final product, which can be characterized as a solid.[11]

Caption: Experimental Workflow for Microwave-Assisted Synthesis.

Comprehensive Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following data provides a self-validating system for the verification of this compound.[15]

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO | [16][17] |

| Molecular Weight | 173.21 g/mol | [16][17] |

| Appearance | Black amorphous solid | [11] |

| Melting Point | 89 °C | [11] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. Spectra are typically recorded in deuterated chloroform (CDCl₃).

¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20 | m | 2H | H-2', H-6' (Aromatic) |

| ~6.95 | m | 2H | H-3', H-5' (Aromatic) |

| ~6.80 | t | 2H | H-2, H-5 (Pyrrole α-H) |

| ~6.30 | t | 2H | H-3, H-4 (Pyrrole β-H) |

| ~3.85 | s | 3H | -OCH₃ |

Note: The exact chemical shifts and multiplicities can vary slightly based on the solvent and spectrometer frequency. The assignments are based on typical values for N-arylpyrroles.[11]

¹³C NMR: The carbon NMR spectrum confirms the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~158.2 | C-4' (Aromatic C-O) |

| ~132.6 | C-1' (Aromatic C-N) |

| ~126.1 | C-2', C-6' (Aromatic) |

| ~120.2 | C-2, C-5 (Pyrrole α-C) |

| ~114.7 | C-3', C-5' (Aromatic) |

| ~109.9 | C-3, C-4 (Pyrrole β-C) |

| ~55.7 | -OCH₃ |

Source for ¹³C NMR data.[11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic & Pyrrole C-H |

| ~2954-2840 | C-H Stretch | -OCH₃ |

| ~1610, 1510 | C=C Stretch | Aromatic Ring |

| ~1245 | C-O Stretch | Aryl-Alkyl Ether |

| ~830 | C-H Bend | p-disubstituted benzene |

Source for IR data.[11]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and can offer insights into the molecule's fragmentation pattern, further confirming its structure.

| Parameter | Value |

| Ionization Mode | Electrospray (ESI) or Electron Ionization (EI) |

| Molecular Ion (M⁺) | m/z = 173.08 |

| Exact Mass | 173.0841 |

The molecular ion peak corresponding to the molecular weight of 173.21 is expected to be the base peak or a prominent peak in the spectrum.[16]

Conclusion

This technical guide has detailed the synthesis and characterization of this compound. The Clauson-Kaas reaction, particularly under microwave-assisted conditions, represents a highly efficient and robust method for its preparation. The structural integrity of the synthesized compound can be unequivocally confirmed through a combination of NMR, IR, and MS spectroscopic techniques. The protocols and data presented herein provide a validated framework for researchers and scientists, enabling the reliable production and characterization of this important N-arylpyrrole for applications in drug discovery and materials science.

References

-

(PDF) Synthesis of 1-((4-methoxyphenyl)-3-alkynes)-1H-pyrrole-2,5-diones and functionalization to triazoles - ResearchGate. (2016). Arabian Journal of Chemistry. Available at: [Link]

-

Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. (2009). ARKIVOC. Available at: [Link]

-

This compound | C11H11NO | CID 272427 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. (2023). Beilstein Journal of Organic Chemistry. Available at: [Link]

-

A facile synthesis of 1-aryl pyrroles by Clauson-Kaas reaction using oxone as a Catalyst under microwave irradiation. (2019). Bulletin of the Chemical Society of Ethiopia. Available at: [Link]

-

Paal–Knorr synthesis - Grokipedia. Grokipedia. Available at: [Link]

-

Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journals. Available at: [Link]

-

An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. (2007). Molecules. Available at: [Link]

-

¹H NMR Spectrum of 1‐(4‐methoxyphenyl)‐1H pyrrole. ResearchGate. Available at: [Link]

-

This compound - Chemical Synthesis Database. Available at: [Link]

-

A green protocol for the synthesis of N-aryl pyrroles: A modified Clauson-Kaas approach using zinc catalyst. (2022). Results in Chemistry. Available at: [Link]

-

Paal–Knorr synthesis - Wikipedia. Wikipedia. Available at: [Link]

-

Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

This compound (C11H11NO) - PubChemLite. PubChemLite. Available at: [Link]

-

¹³C NMR Spectrum of 1‐(4‐methoxyphenyl)‐1H‐pyrrole. ResearchGate. Available at: [Link]

-

1-(4-methoxyphenyl)pyrrole - Optional[13C NMR] - Spectrum - SpectraBase. SpectraBase. Available at: [Link]

-

Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

-

Light-Mediated Synthesis of 2-(4-Methoxyphenyl)-1-pyrroline via Intramolecular Reductive Cyclization of a Triplet Alkylnitrene. (2023). The Journal of Organic Chemistry. Available at: [Link]

-

Discovery of N-arylpyrroles as Agonists of GPR120 for the Treatment of Type II Diabetes. (2018). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (2022). Molecules. Available at: [Link]

Sources

- 1. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of N-arylpyrroles as agonists of GPR120 for the treatment of type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. arkat-usa.org [arkat-usa.org]

- 11. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [PDF] A facile synthesis of 1-aryl pyrroles by Clauson-Kaas reaction using oxone as a Catalyst under microwave irradiation | Semantic Scholar [semanticscholar.org]

- 13. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. benchchem.com [benchchem.com]

- 16. This compound | C11H11NO | CID 272427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. chemsynthesis.com [chemsynthesis.com]

Unveiling the Physicochemical Profile of 1-(4-Methoxyphenyl)-1H-pyrrole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Methoxyphenyl)-1H-pyrrole, a member of the N-arylpyrrole class of heterocyclic compounds, represents a significant scaffold in medicinal chemistry and materials science. The unique electronic and structural characteristics arising from the conjugation of the pyrrole ring with a methoxy-substituted phenyl group bestow this molecule with a range of biological activities and material properties. A thorough understanding of its fundamental physical properties, namely its melting point and solubility, is a critical prerequisite for its effective utilization in drug design, synthesis, and formulation, as well as in the development of novel organic materials.

This technical guide provides an in-depth exploration of the melting point and solubility of this compound. It is designed to equip researchers, scientists, and drug development professionals with both the foundational knowledge and practical experimental protocols necessary for the accurate characterization of this compound. The methodologies described herein are grounded in established principles of physical organic chemistry and are presented with a focus on ensuring data integrity and reproducibility.

Core Physical Properties

The physical properties of an active pharmaceutical ingredient (API) or a key synthetic intermediate are pivotal in its development. The melting point serves as a crucial indicator of purity and is a key parameter for quality control. Solubility, on the other hand, directly influences a compound's bioavailability, formulation possibilities, and its behavior in various chemical and biological systems.

Table 1: Key Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 5145-71-1 | [1][] |

| Molecular Formula | C₁₁H₁₁NO | [1][3] |

| Molecular Weight | 173.21 g/mol | [1][3] |

| Melting Point | 110-114 °C | [1] |

Melting Point Determination: A Measure of Purity and Identity

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically leads to a depression and broadening of the melting point range, a phenomenon known as melting point depression. Therefore, accurate determination of the melting point is a fundamental technique for assessing the purity of a synthesized or isolated compound.

Authoritative Grounding: The Clausius-Clapeyron Relation

The thermodynamic basis for melting point depression is described by the Clausius-Clapeyron relation, which relates the change in vapor pressure of a substance with temperature. In the context of a solid-liquid equilibrium, the presence of a soluble impurity lowers the chemical potential of the liquid phase, thereby lowering the temperature at which the solid and liquid phases are in equilibrium.

Experimental Protocol: Capillary Melting Point Determination

The capillary melting point method is a widely accepted and reliable technique for determining the melting point of a solid organic compound.

Objective: To accurately determine the melting point range of a sample of this compound.

Materials:

-

This compound (crystalline solid)

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry, as residual solvent can depress the melting point.

-

Place a small amount of the crystalline solid in a clean, dry mortar and gently grind it into a fine powder. This ensures uniform packing and efficient heat transfer within the capillary tube.

-

-

Capillary Tube Packing:

-

Invert a capillary tube (sealed end down) and press the open end into the powdered sample. A small amount of the powder will be forced into the open end.

-

Tap the sealed end of the capillary tube gently on a hard surface to cause the powder to fall to the bottom.

-

Repeat this process until a packed column of 2-3 mm in height is obtained. A densely packed sample is crucial for an accurate determination.

-

-

Melting Point Apparatus Setup:

-

Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Set the initial temperature of the apparatus to approximately 10-15 °C below the expected melting point (around 95-100 °C for this compound).

-

Set the heating rate to a slow and steady 1-2 °C per minute. A slow heating rate is essential to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.

-

-

Observation and Data Recording:

-

Carefully observe the sample through the magnifying lens of the apparatus.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue to observe and record the temperature at which the last crystal of the solid melts (the clear point).

-

The recorded temperature range between the onset of melting and the clear point is the melting point range of the sample.

-

-

Self-Validation:

-

Perform the determination in triplicate to ensure reproducibility. The recorded melting point ranges should be consistent within a narrow margin (e.g., ± 0.5 °C).

-

A sharp melting point range (e.g., 1-2 °C) is indicative of a high degree of purity. A broad range suggests the presence of impurities.

-

Caption: Workflow for Capillary Melting Point Determination.

Solubility Profile: Predicting and Verifying Behavior in Solvents

The solubility of a compound is a critical parameter that dictates its behavior in various media. The principle of "like dissolves like" provides a foundational framework for predicting solubility. This principle states that a solute will dissolve best in a solvent that has a similar polarity.

Structural Analysis and Solubility Prediction

This compound possesses a molecular structure with distinct polar and non-polar regions:

-

Non-polar character: The molecule is dominated by two aromatic rings (the phenyl and pyrrole rings), which are inherently non-polar and hydrophobic.

-

Polar character: The presence of the methoxy group (-OCH₃) introduces some polarity due to the electronegative oxygen atom. The nitrogen atom in the pyrrole ring also contributes to the molecule's overall polarity.

Based on this structural analysis, we can predict the following solubility profile:

-

High solubility in non-polar and moderately polar organic solvents such as dichloromethane, chloroform, acetone, ethyl acetate, and tetrahydrofuran (THF). These solvents can effectively solvate the large non-polar aromatic portions of the molecule.

-

Moderate solubility in polar protic solvents like ethanol and methanol. While the methoxy group can engage in hydrogen bonding as an acceptor, the large hydrophobic scaffold limits extensive interaction with these solvents.

-

Low to negligible solubility in highly polar solvents like water. The large non-polar surface area of the molecule outweighs the contribution of the single methoxy group to water solubility.

Experimental Protocol: Qualitative Solubility Determination

This protocol provides a systematic approach to qualitatively assess the solubility of this compound in a range of common laboratory solvents.

Objective: To determine the qualitative solubility of this compound in various solvents.

Materials:

-

This compound

-

A selection of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane)

-

Small test tubes (e.g., 13x100 mm)

-

Vortex mixer

-

Spatula

-

Graduated cylinders or pipettes

Procedure:

-

Solvent Addition:

-

Label a series of clean, dry test tubes, one for each solvent to be tested.

-

Add approximately 1 mL of each solvent to its corresponding test tube.

-

-

Solute Addition:

-

Weigh out approximately 10 mg of this compound and add it to the first test tube.

-

Repeat for each of the other solvents.

-

-

Mixing and Observation:

-

Agitate each test tube vigorously using a vortex mixer for 30 seconds to facilitate dissolution.

-

Visually inspect each tube against a contrasting background to determine if the solid has dissolved completely.

-

-

Categorization of Solubility:

-

Soluble: The entire solid dissolves, leaving a clear solution.

-

Partially Soluble: A portion of the solid dissolves, but some undissolved solid remains.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Heating for Enhanced Solubility (Optional):

-

For samples that are partially soluble or insoluble at room temperature, gently warm the test tube in a water bath to observe if solubility increases with temperature. Note any changes upon cooling, as the compound may precipitate out.

-

-

Data Recording:

-

Record the observations for each solvent in a structured table.

-

Table 2: Predicted and Experimental Solubility of this compound

| Solvent | Polarity | Predicted Solubility | Experimental Observation |

| Water | High | Insoluble | |

| Methanol | High | Sparingly Soluble | |

| Ethanol | High | Sparingly Soluble | |

| Acetone | Medium | Soluble | |

| Ethyl Acetate | Medium | Soluble | |

| Dichloromethane | Low | Soluble | |

| Hexane | Low | Sparingly to Insoluble |

(The "Experimental Observation" column is intended to be filled in by the researcher upon completion of the experiment.)

Caption: Logical Flow for Predicting Solubility.

Conclusion

The physical properties of this compound, specifically its melting point and solubility, are fundamental parameters that underpin its application in research and development. This technical guide has provided a comprehensive overview of these properties, grounded in established scientific principles. The detailed experimental protocols for melting point and solubility determination are designed to be self-validating, ensuring the generation of accurate and reliable data. By understanding and applying the concepts and methodologies outlined in this guide, researchers, scientists, and drug development professionals can confidently characterize this compound, facilitating its seamless integration into their scientific endeavors.

References

-

Chemical Synthesis Database. (2025, May 20). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Calgary. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

Nichols, L. (2021, September 13). 4.4: Solubility. Chemistry LibreTexts. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

Stanford University. (n.d.). Melting Point Determination. Retrieved from [Link]

Sources

Paal-Knorr synthesis of 1-(4-Methoxyphenyl)-1H-pyrrole

An In-depth Technical Guide to the Paal-Knorr Synthesis of 1-(4-Methoxyphenyl)-1H-pyrrole

Authored by: Gemini, Senior Application Scientist

Publication Date: January 6, 2026

Abstract

The Paal-Knorr synthesis, a foundational reaction in heterocyclic chemistry, provides an efficient and direct pathway to substituted pyrroles, a crucial structural motif in medicinal chemistry, materials science, and natural products. This guide offers a comprehensive technical exploration of the Paal-Knorr synthesis, specifically focusing on the preparation of this compound. We delve into the core reaction mechanism, discuss critical parameters for experimental design, provide detailed, field-tested protocols, and present expected characterization data. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this classic transformation with modern insights and practical, reproducible methodologies.

Core Principles: The Paal-Knorr Reaction Revisited

First described independently by Carl Paal and Ludwig Knorr in 1884, the Paal-Knorr synthesis is the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine to form a pyrrole.[1][2] Its enduring utility stems from its operational simplicity and the high yields it generally produces.[2][3] The target molecule, this compound, is an N-substituted pyrrole, a class of compounds essential for tuning the electronic and biological properties of molecules.[4]

The synthesis of this compound is achieved by reacting a 1,4-dicarbonyl source, such as 2,5-hexanedione or its precursor 2,5-dimethoxytetrahydrofuran, with 4-methoxyaniline (p-anisidine).

The Reaction Mechanism: A Stepwise Perspective

The mechanism of the Paal-Knorr pyrrole synthesis has been a subject of detailed investigation. While an enamine-driven pathway was once considered, extensive studies, notably by V. Amarnath, have established that the reaction proceeds through a hemiaminal intermediate.[1][5] This pathway correctly accounts for the observed reaction kinetics and stereochemical outcomes.[5] The acid-catalyzed mechanism can be dissected into the following key steps:

-

Amine Attack: The primary amine (4-methoxyaniline) performs a nucleophilic attack on one of the carbonyl carbons of the 1,4-dicarbonyl compound, forming a hemiaminal intermediate.[1]

-

Intramolecular Cyclization: The nitrogen of the hemiaminal then attacks the second carbonyl group in an intramolecular fashion. This ring-closing step is typically the rate-determining step of the reaction.[6][7]

-

Dehydration Cascade: The resulting 2,5-dihydroxytetrahydropyrrole derivative undergoes a sequence of two dehydration steps, driven by the acidic conditions, to eliminate two molecules of water.[1]

-

Aromatization: The final elimination of water results in the formation of the stable, aromatic pyrrole ring.[8]

Experimental Design and Optimization

The success of the Paal-Knorr synthesis hinges on the judicious selection of starting materials, catalysts, and reaction conditions. While the classic approach often involved prolonged heating in acid, modern methods offer milder, faster, and more environmentally benign alternatives.[2][9]

Reagent Selection

-

1,4-Dicarbonyl Source: For the synthesis of the parent 2,5-unsubstituted pyrrole ring, 2,5-hexanedione is the most common starting material. An operationally simpler alternative is 2,5-dimethoxytetrahydrofuran , which hydrolyzes in situ under acidic conditions to generate the required 1,4-dicarbonyl compound (succinaldehyde).[10] This is particularly advantageous as it avoids handling the potentially less stable dialdehyde directly.

-

Amine: 4-methoxyaniline (p-anisidine) is the primary amine required to install the 1-(4-methoxyphenyl) substituent.

Catalytic Systems and Reaction Conditions

The choice of catalyst is critical and can significantly impact reaction time, yield, and purity. A variety of Brønsted and Lewis acids have been successfully employed.[11][12]

| Catalyst System | Typical Conditions | Advantages | Considerations | Reference(s) |

| Glacial Acetic Acid | Reflux in ethanol or neat | Simple, inexpensive, effective | Can require prolonged heating | [5][7] |

| p-Toluenesulfonic Acid (p-TsOH) | Reflux in toluene with Dean-Stark trap | Efficient water removal drives reaction | Strong acid may affect sensitive substrates | [12] |

| Iodine (I₂) | Microwave, 80-120°C, solvent-free | Extremely rapid, mild Lewis acid catalysis | Requires microwave reactor | [10][11] |

| Bismuth Nitrate (Bi(NO₃)₃) | 80°C, solvent-free | Efficient, low-toxicity metal catalyst | Catalyst removal may be necessary | [13] |

| Silica Sulfuric Acid | Room Temp, solvent-free | Heterogeneous, reusable, simple work-up | Catalyst preparation or purchase required | [2] |

Validated Experimental Protocols

The following protocols provide detailed, step-by-step instructions for the synthesis of this compound using both a conventional and a modern microwave-assisted method.

Protocol 1: Conventional Synthesis using 2,5-Hexanedione

This protocol is a robust, conventional method utilizing glacial acetic acid as both a catalyst and solvent.

Reagents & Parameters

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Role |

| 2,5-Hexanedione | 114.14 | 10.0 | 1.14 g | Dicarbonyl Source |

| 4-Methoxyaniline | 123.15 | 10.0 | 1.23 g | Amine |

| Glacial Acetic Acid | 60.05 | - | 10 mL | Catalyst/Solvent |

| Parameter | Value | |||

| Temperature | 118 °C (Reflux) | |||

| Time | 1-2 hours |

Step-by-Step Procedure

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-hexanedione (1.14 g, 10.0 mmol) and 4-methoxyaniline (1.23 g, 10.0 mmol).

-

Add glacial acetic acid (10 mL) to the flask.

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 4:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 1-2 hours.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker containing 100 mL of cold water. A solid precipitate should form.

-

Stir the aqueous suspension for 15 minutes to ensure complete precipitation.

-

Collect the crude product by vacuum filtration, washing the solid with cold water (2 x 20 mL).

-

Dry the solid under vacuum. The product can be further purified by recrystallization from an ethanol/water mixture to yield this compound as a solid.

Protocol 2: Microwave-Assisted Synthesis using 2,5-Dimethoxytetrahydrofuran

This protocol leverages the efficiency of microwave irradiation and a mild iodine catalyst for a rapid, solvent-free synthesis.[10]

Reagents & Parameters

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Role |

| 2,5-Dimethoxytetrahydrofuran | 132.16 | 1.2 | 159 mg (0.16 mL) | Dicarbonyl Source |

| 4-Methoxyaniline | 123.15 | 1.0 | 123 mg | Amine |

| Iodine (I₂) | 253.81 | 0.05 (5 mol%) | 13 mg | Catalyst |

| Parameter | Value | |||

| Microwave Power | 150 W (variable to maintain temp) | |||

| Temperature | 120 °C | |||

| Time | 3-5 minutes |

Step-by-Step Procedure

-

In a 10 mL microwave reaction vial equipped with a small magnetic stir bar, combine 4-methoxyaniline (123 mg, 1.0 mmol), 2,5-dimethoxytetrahydrofuran (159 mg, 1.2 mmol), and iodine (13 mg, 0.05 mmol).

-

Seal the vial with a cap.

-

Place the vial in the cavity of a scientific microwave reactor.

-

Irradiate the mixture at a constant temperature of 120 °C for 3-5 minutes.

-

After irradiation, allow the vial to cool to a safe handling temperature (below 50 °C).

-

Add diethyl ether (10 mL) to the reaction mixture and filter to remove the catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

-

Purify the residue by column chromatography on silica gel or recrystallization to obtain pure this compound.[10]

Product Characterization and Validation

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁NO | [14] |

| Molecular Weight | 173.21 g/mol | [14] |

| Appearance | Black amorphous solid / Crystalline solid | [10] |

| Melting Point | 89 °C | [10] |

Spectroscopic Data

The following data provide a reference for validating the product structure.[10]

¹H-NMR (300 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.73 – 6.96 | m | 4H | Aromatic (phenyl) |

| 6.67 | d, J = 3.3 Hz | 2H | Pyrrole (H-2, H-5) |

| 6.33 | m | 2H | Pyrrole (H-3, H-4) |

| 3.87 | s | 3H | OCH₃ |

¹³C-NMR (75.4 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 158.21 | C-O (aromatic) |

| 132.56 | C-N (aromatic) |

| 126.07 | CH (aromatic) |

| 120.15 | CH (pyrrole, C-2, C-5) |

| 114.71 | CH (aromatic) |

| 109.93 | CH (pyrrole, C-3, C-4) |

| 55.66 | OCH₃ |

FT-IR (KBr, cm⁻¹) : 2954, 1301, 1191, 850, 748[10]

General Laboratory Workflow

The successful execution of the Paal-Knorr synthesis follows a systematic and self-validating workflow, ensuring reproducibility and high-quality outcomes.

Conclusion

The Paal-Knorr synthesis remains a highly reliable and versatile method for accessing N-substituted pyrroles. By understanding the underlying hemiaminal mechanism and leveraging modern catalytic systems, such as microwave-assisted iodine catalysis, researchers can synthesize this compound and its derivatives with high efficiency, speed, and purity. The protocols and data presented in this guide provide a robust framework for the successful application of this classic reaction in a modern research context, empowering scientists in the fields of drug discovery and materials science.

References

-

Wikipedia. (2023, December 29). Paal–Knorr synthesis. Wikipedia. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. Retrieved from [Link]

-

Hajipour, A. R., & Zarei, A. (2020). A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis. Structural Chemistry, 31(4), 1435-1443. Retrieved from [Link]

-

Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. Cogent Chemistry, 4(1), 1521782. Retrieved from [Link]

-

Banu, H., & Onkar, S. (2016). A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles. ResearchGate. Retrieved from [Link]

-

de Oliveira, R. B., et al. (2017). Synthesis of 1-((4-methoxyphenyl)-3-alkynes)-1H-pyrrole-2,5-diones and functionalization to triazoles. Arabian Journal of Chemistry, 10(4), 545-552. Retrieved from [Link]

-

Li, Y., et al. (2021). Spontaneous Catalytic Paal–Knorr Reactions for N-Substituted Pyrrole Synthesis by Microdroplet Chemistry. Organic Letters, 23(15), 5862-5866. Retrieved from [Link]

-

Martínez-Vargas, A., et al. (2022). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Molecules, 27(19), 6299. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Organic Chemistry Portal. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Barange, S. H., & Bhagat, P. R. (2022). ¹H NMR Spectrum of 1‐(4‐methoxyphenyl)‐1H pyrrole. ResearchGate. Retrieved from [Link]

-

Khurana, J. M., & Magdani, S. (2009). An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. E-Journal of Chemistry, 6(S1), S331-S336. Retrieved from [Link]

-

Chemical Synthesis Database. (n.d.). This compound. Chemical Synthesis Database. Retrieved from [Link]

-

Constant, S., et al. (2018). Greener Paal–Knorr Pyrrole Synthesis by Mechanical Activation. European Journal of Organic Chemistry, 2018(44), 6062-6065. Retrieved from [Link]

-

Wiley-VCH. (n.d.). 1-(4-methoxyphenyl)pyrrole. SpectraBase. Retrieved from [Link]

-

Ayitou, A. J.-L., et al. (2015). Light-Mediated Synthesis of 2-(4-Methoxyphenyl)-1-pyrroline via Intramolecular Reductive Cyclization of a Triplet Alkylnitrene. The Journal of Organic Chemistry, 80(11), 5552-5559. Retrieved from [Link]

-

Georganics. (n.d.). This compound. Georganics. Retrieved from [Link]

Sources

- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 2. rgmcet.edu.in [rgmcet.edu.in]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. This compound | C11H11NO | CID 272427 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Microwave-Assisted Synthesis of N-Arylpyrroles

Audience: Researchers, scientists, and drug development professionals.

Abstract: The N-arylpyrrole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1] Traditional synthetic methods, however, often require long reaction times, harsh conditions, and significant energy input. This guide provides a comprehensive exploration of Microwave-Assisted Organic Synthesis (MAOS) as a transformative technology for the rapid, efficient, and environmentally benign preparation of N-arylpyrroles. We will delve into the fundamental principles of microwave heating, provide detailed, field-proven protocols for key synthetic routes, and offer insights into the causal relationships behind experimental choices, empowering researchers to accelerate discovery and development workflows.

The Paradigm Shift: Understanding Microwave-Assisted Synthesis

Conventional laboratory heating relies on conduction and convection, where an external source (like an oil bath) heats the vessel walls, which in turn heats the solvent and reactants.[2] This process is slow and creates significant thermal gradients, often leading to the formation of side products. Microwave synthesis fundamentally changes this paradigm by employing direct, volumetric heating.[3]

1.1. The Engine of Acceleration: Mechanisms of Microwave Heating

Microwave energy, a form of electromagnetic radiation, interacts directly with polar molecules and ions within the reaction mixture.[4][5] This interaction is not strong enough to break chemical bonds but is exceptionally efficient at converting electromagnetic energy into thermal energy through two primary mechanisms.[5]

-

Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align themselves with the rapidly oscillating electric field of the microwave radiation (typically 2.45 GHz).[6] This constant reorientation creates intense molecular friction, which is dissipated as heat throughout the bulk of the solution.[3][6]

-

Ionic Conduction: In the presence of ions, the oscillating electric field induces ionic migration. The resistance to this ionic flow within the medium results in collisional heating.[5][6] This mechanism is particularly relevant for reactions involving ionic liquids or salts.[7]

This direct energy transfer leads to rapid and uniform temperature increases, eliminating wall effects and minimizing the thermal stress on sensitive compounds.[8][9] The result is a dramatic acceleration of reaction rates, often reducing synthesis times from hours or days to mere minutes.[9]

1.2. Causality of Experimental Choice: The Critical Role of Solvents

In MAOS, the solvent is not merely a medium for the reactants but an active component in energy absorption and transfer. The ability of a solvent to absorb microwave energy is dictated by its dielectric properties. Polar solvents are efficient absorbers, while non-polar solvents are largely transparent to microwaves.[10] This selectivity allows for strategic experimental design, where reactants can be heated in a non-absorbing solvent or solvent-free conditions can be employed.[8][11]

| Microwave Absorption | Solvents | Rationale for Use |

| High | Ethanol, Methanol, Water, Ethylene Glycol | Excellent energy transfer, rapid heating. Ideal for "green chemistry" protocols.[11] |

| Medium | Acetonitrile (ACN), Dimethylformamide (DMF) | Good balance of heating rate and chemical compatibility for a wide range of reactions. |

| Low / Transparent | Toluene, Hexane, Dioxane | Used when selective heating of a polar reactant or catalyst is desired in a non-polar bulk.[10] |

Field-Proven Synthetic Protocols for N-Arylpyrroles

The synthesis of the N-arylpyrrole core has been significantly advanced by the application of microwave technology, particularly for classic named reactions.[12][13] We present detailed protocols for two of the most robust and widely adopted methods.

2.1. The Clauson-Kaas Pyrrole Synthesis

The Clauson-Kaas reaction is a highly reliable method for synthesizing N-substituted pyrroles from primary amines and 2,5-dimethoxytetrahydrofuran (DMTHF), a stable precursor to succinaldehyde.[14] Microwave irradiation dramatically expedites this condensation, often enabling the use of environmentally benign solvents like water or acetic acid without the need for additional catalysts.[15][16]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijnrd.org [ijnrd.org]

- 3. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]

- 4. ijper.org [ijper.org]

- 5. ajrconline.org [ajrconline.org]

- 6. Microwave chemistry - Wikipedia [en.wikipedia.org]

- 7. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01378A [pubs.rsc.org]

- 8. ajgreenchem.com [ajgreenchem.com]

- 9. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]

- 10. Solvent Choice for Microwave Synthesis [cem.com]

- 11. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]

- 13. researchgate.net [researchgate.net]

- 14. arkat-usa.org [arkat-usa.org]

- 15. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]

- 16. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]

Biological activity of N-substituted pyrrole derivatives

An In-depth Technical Guide to the Biological Activities of N-Substituted Pyrrole Derivatives

Executive Summary

The pyrrole ring is a versatile heterocyclic scaffold that serves as a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] The strategic modification of the pyrrole nucleus, particularly through N-substitution, offers a powerful tool to modulate physicochemical properties and biological activities. This guide provides a comprehensive technical overview of the diverse pharmacological potential of N-substituted pyrrole derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. By synthesizing data from recent literature, this document details mechanisms of action, structure-activity relationships (SAR), quantitative efficacy data, and validated experimental protocols to provide researchers and drug development professionals with a foundational resource for advancing the therapeutic application of this privileged chemical scaffold.

Chapter 1: The Pyrrole Scaffold: A Privileged Structure in Medicinal Chemistry

The five-membered aromatic heterocycle, pyrrole, is a fundamental structural motif in a vast array of biologically active molecules, including heme, chlorophyll, and vitamin B12.[1][3] Its prevalence in both natural products and synthetic pharmaceuticals underscores its status as a "privileged scaffold." The ability to readily functionalize the pyrrole ring, especially at the nitrogen atom, allows for the fine-tuning of a molecule's steric and electronic properties. This N-substitution is a key strategy for optimizing ligand-receptor interactions, improving pharmacokinetic profiles, and ultimately enhancing therapeutic efficacy across different disease targets.[4]

A cornerstone of pyrrole synthesis is the Paal-Knorr reaction, which involves the condensation of a γ-dicarbonyl compound with a primary amine, often under acidic conditions, to form the N-substituted pyrrole ring.[5] This and other versatile synthetic methods provide accessible routes to a wide library of derivatives for biological screening.[5][6]

Chapter 2: Anticancer Activity of N-Substituted Pyrrole Derivatives

The development of novel anticancer agents is a critical challenge, and N-substituted pyrroles have emerged as a promising class of compounds.[7] Their derivatives have been shown to exhibit potent cytotoxic activity against various cancer cell lines through diverse mechanisms of action.[8][9][10]

Mechanisms of Action

N-substituted pyrroles exert their anticancer effects by targeting several key cellular processes:

-

Tubulin Polymerization Inhibition: Certain 3-aroyl-1-arylpyrrole (ARAP) derivatives act as potent inhibitors of tubulin polymerization.[11][12] By binding to the colchicine site on tubulin, they disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. This mechanism is crucial as it targets the cellular machinery essential for cell division.[11]

-

Protein Kinase Inhibition: Functionalized pyrrole scaffolds are integral to the design of protein kinase inhibitors.[9] For instance, derivatives have been developed to target the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, an enzyme often overexpressed in various cancers. Inhibition of this pathway disrupts downstream signaling cascades responsible for cell proliferation and survival.[7] Sunitinib, an FDA-approved drug, is a multi-targeted receptor tyrosine kinase inhibitor built upon a pyrrole framework.[9][10]

-

Induction of Apoptosis: Many N-substituted pyrrole derivatives induce programmed cell death, or apoptosis, in cancer cells. This can be triggered through intrinsic pathways, such as the generation of reactive oxygen species (ROS) leading to mitochondrial damage, or extrinsic pathways involving death receptors.[10][13]

Quantitative Data Summary: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative N-substituted pyrrole derivatives.

| Compound/Derivative Class | Substitution Details | Target Cell Line | Activity Metric (IC₅₀) | Reference |

| Tropolone-containing Pyrrole (Cpd 1) | N-substituted with a tropolone ring | L1210, CEM, HeLa | 10-14 µM | [8] |

| Pyrrolo[2,3-d]pyrimidine (Cpd 1a) | Urea moiety at position 2 | A549 (Lung) | 0.35 µM | [13] |

| 3-Aroyl-1-arylpyrrole (ARAP, Cpd 28) | 1-(3-aminophenyl) derivative | Tubulin Polymerization | 0.86 µM | [11] |

| 3-Aroyl-1-arylpyrrole (ARAP, Cpd 30) | 1-(3-aminophenyl) derivative | MCF-7 (Breast) | 16 nM | [11] |

| Pyrrole Derivative (4d) | N-substituted phenyl | LoVo (Colon) | 45.81% viability at 50 µM | [10] |

Visualization: Inhibition of Tubulin Polymerization

The diagram below illustrates how certain N-substituted pyrrole derivatives disrupt microtubule formation, leading to cell cycle arrest and apoptosis.

Caption: Workflow of tubulin polymerization inhibition by N-substituted pyrroles.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard method for evaluating the cytotoxic effects of N-substituted pyrrole derivatives on cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[2]

-

Compound Preparation: Prepare a stock solution of the test pyrrole derivative in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.

-

Compound Treatment: Remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include wells with vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).[2]

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[2]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or acidified isopropanol, to each well to dissolve the formazan crystals.[2]

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth) using non-linear regression analysis.[2]

Chapter 3: Antimicrobial Activity of N-Substituted Pyrrole Derivatives

The rise of antimicrobial resistance necessitates the discovery of new chemical scaffolds with potent activity against pathogenic microbes.[14] N-substituted pyrroles have demonstrated a broad spectrum of activity, including antibacterial and antifungal properties.[13][15][16]

Mechanisms of Action and Spectrum of Activity

Pyrrole derivatives have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal pathogens like Candida albicans and Aspergillus niger.[14][15][17] Some derivatives exhibit notable activity against drug-resistant strains, such as Methicillin-resistant S. aureus (MRSA).[14] While the exact mechanisms are varied and often compound-specific, they are thought to involve the inhibition of essential enzymes or the disruption of microbial cell membrane integrity. The incorporation of other heterocyclic moieties, such as oxadiazoles or triazoles, onto the pyrrole core has been shown to enhance antimicrobial potency.[15]

Quantitative Data Summary: Antimicrobial Activity

The table below presents the antimicrobial efficacy of selected N-substituted pyrrole derivatives.

| Compound/Derivative Class | Substitution Details | Target Microorganism | Activity Metric | Reported Value | Reference |

| Pyrrole-Triazole Hybrid (Cpd 3) | Fused triazole moiety | P. mirabilis | Zone of Inhibition | Highly Active at 100 µg/mL | [15] |

| Pyrrole-Oxadiazole Hybrid (Cpd 4) | Fused oxadiazole moiety | C. albicans | Zone of Inhibition | Highly Active at 100 µg/mL | [15] |

| N-Arylpyrrole (Cpd 3d) | 4-chlorophenyl substituent | E. coli, S. aureus | Zone of Inhibition | Equipotent to Ciprofloxacin at 100 µg/mL | [18] |

| N-Arylpyrrole (Cpd 3c) | 4-hydroxyphenyl substituent | C. albicans | Zone of Inhibition | Highly Active vs. Clotrimazole at 100 µg/mL | [18] |

| Pyrrolyl Benzamide | N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) | S. aureus | MIC | 3.12-12.5 µg/mL | [16] |

Visualization: Antimicrobial Screening Workflow

This diagram outlines a typical workflow for screening N-substituted pyrrole derivatives for antimicrobial activity.

Caption: Workflow for antimicrobial activity screening of pyrrole derivatives.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, the lowest concentration that prevents visible microbial growth.

-

Inoculum Preparation: Culture the target microorganism (e.g., S. aureus) overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution: In a 96-well microplate, perform a two-fold serial dilution of the test pyrrole compound in the broth medium, typically starting from a concentration of 128 µg/mL down to 0.25 µg/mL.

-

Inoculation: Add the standardized microbial inoculum to each well, bringing the final volume to 100 or 200 µL.

-

Controls: Include a positive control well (broth with inoculum, no compound) to confirm microbial growth and a negative control well (broth only) to check for sterility. A standard antibiotic (e.g., ciprofloxacin) should be run in parallel as a reference.[17]

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can be confirmed by measuring the optical density (OD) at 600 nm.

Chapter 4: Anti-inflammatory Activity of N-Substituted Pyrrole Derivatives

Chronic inflammation is implicated in numerous diseases. Pyrrole derivatives, structurally related to known non-steroidal anti-inflammatory drugs (NSAIDs) like tolmetin and ketorolac, are of significant interest as anti-inflammatory agents.[19][20]

Mechanism of Action: Cyclooxygenase (COX) Inhibition

The primary mechanism for the anti-inflammatory action of many N-substituted pyrroles is the inhibition of cyclooxygenase (COX) enzymes.[21] There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like gastric protection, and COX-2, which is induced at sites of inflammation and mediates the production of pro-inflammatory prostaglandins.[19] The ideal anti-inflammatory agent would selectively inhibit COX-2 over COX-1 to minimize gastrointestinal side effects.[19] Several N-substituted pyrrole derivatives have been designed and synthesized as selective COX-2 inhibitors.[21][22][23]

Quantitative Data Summary: COX Inhibition

The following table summarizes the COX inhibitory activity and selectivity of various pyrrole derivatives.

| Compound/Derivative Class | Substitution Details | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Pyrrolopyridine (3i) | Fused pyridine ring | >100 | 1.1 | >90.9 | [19] |

| Pyrrolopyridine (3l) | Fused pyridine ring | >100 | 0.9 | >111.1 | [19] |

| Pyrrolo[3,4-d]pyridazinone (4a) | N-substituted triazole | 1.37 | 0.15 | 9.13 | [22][23] |

| Pyrrolo[3,4-d]pyridazinone (7a) | N-substituted triazole | 0.98 | 0.11 | 8.91 | [22][23] |

| 1H-pyrrole-2,5-dione (2c) | Amidrazone derivative | N/A | N/A | Inhibits TNF-α production by 19% | [24] |

Visualization: Prostaglandin Synthesis Pathway